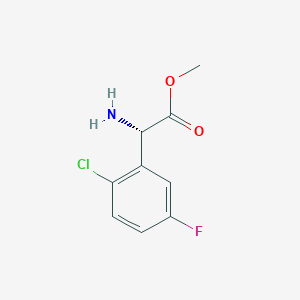
(S)-Tetrahydrofuran-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Tetrahydrofuran-3-carbaldehyde is a chiral organic compound with the molecular formula C5H8O2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an aldehyde group at the third carbon position, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-Tetrahydrofuran-3-carbaldehyde can be synthesized through several methods. One common approach involves the asymmetric reduction of 3-hydroxytetrahydrofuran using chiral catalysts. Another method includes the oxidation of (S)-tetrahydrofuran-3-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the catalytic hydrogenation of furfural derivatives under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Tetrahydrofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: (S)-Tetrahydrofuran-3-carboxylic acid.
Reduction: (S)-Tetrahydrofuran-3-methanol.
Substitution: Various substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
(S)-Tetrahydrofuran-3-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Medicine: It is involved in the synthesis of chiral drugs and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-Tetrahydrofuran-3-carbaldehyde primarily involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Tetrahydrofuran-3-carbaldehyde: The non-chiral version of the compound.
Tetrahydrofuran-2-carbaldehyde: An isomer with the aldehyde group at the second carbon position.
Tetrahydrofuran-3-methanol: The reduced form of (S)-Tetrahydrofuran-3-carbaldehyde.
Uniqueness: this compound is unique due to its chiral nature, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. Its specific reactivity and ability to participate in a wide range of chemical reactions further enhance its utility in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H8O2 |
|---|---|
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
(3S)-oxolane-3-carbaldehyde |
InChI |
InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2/t5-/m1/s1 |
Clé InChI |
GSUBXIVOZXWGKF-RXMQYKEDSA-N |
SMILES isomérique |
C1COC[C@H]1C=O |
SMILES canonique |
C1COCC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


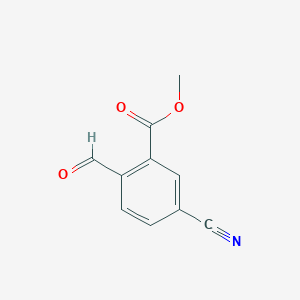
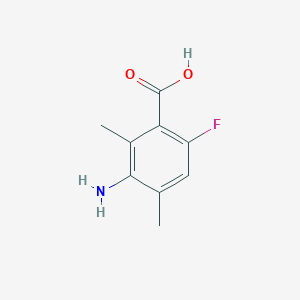
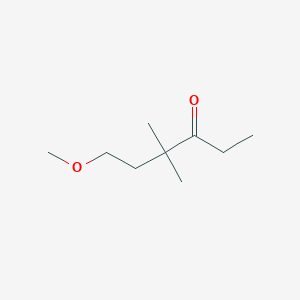
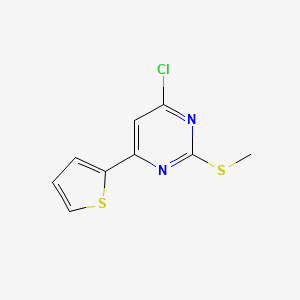
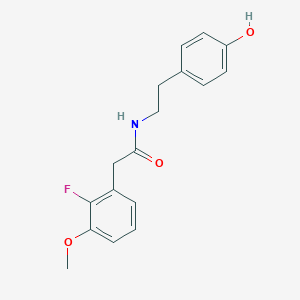
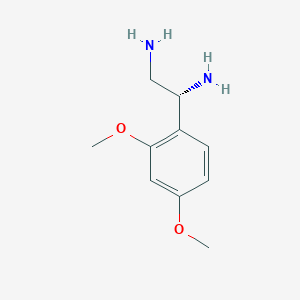
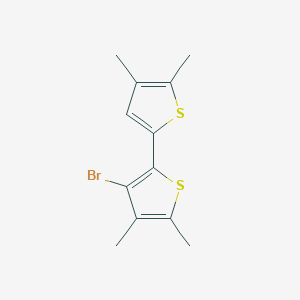
![8-(Bromomethyl)-8-fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B13042758.png)
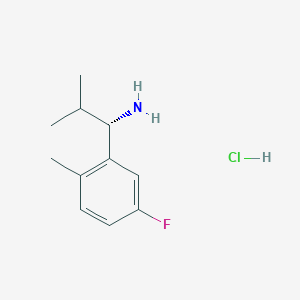
![(1S,4S,5R)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13042764.png)
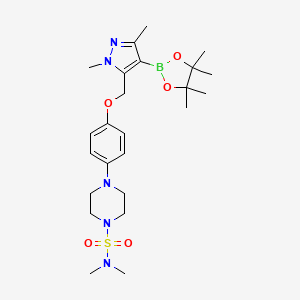
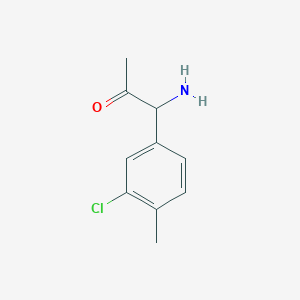
![5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13042789.png)
